1-Methyl-4-trifluoroacetylthiosemicarbazide
Overview
Description
1-Methyl-4-trifluoroacetylthiosemicarbazide is a chemical compound with the molecular formula C4H6F3N3OS and a molar mass of 201.17 g/mol . This compound is known for its unique chemical structure, which includes a trifluoroacetyl group and a thiosemicarbazide moiety. It has various applications in scientific research and industry due to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-trifluoroacetylthiosemicarbazide is human carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
This compound interacts with carbonic anhydrase IX, inhibiting its activity
Biochemical Pathways
The inhibition of carbonic anhydrase IX by this compound affects the conversion of carbon dioxide to bicarbonate ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and cellular respiration.
Result of Action
The inhibition of carbonic anhydrase IX by this compound has been associated with anti-proliferative effects against certain cancer cell lines . For instance, certain derivatives of the compound have shown cytotoxic activity against U87 and HeLa cancer cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-trifluoroacetylthiosemicarbazide typically involves the reaction of methylhydrazine with trifluoroacetic anhydride in the presence of a suitable solvent. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-trifluoroacetylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiosemicarbazides. These products have diverse applications in various fields .
Scientific Research Applications
1-Methyl-4-trifluoroacetylthiosemicarbazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methyl-4-trifluoroacetylthiosemicarbazide include:
- 1-Methyl-4-acetylthiosemicarbazide
- 1-Methyl-4-benzoylthiosemicarbazide
- 1-Methyl-4-formylthiosemicarbazide
Uniqueness
This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(methylaminocarbamothioyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N3OS/c1-8-10-3(12)9-2(11)4(5,6)7/h8H,1H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHJHYPSZXDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=S)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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